molecular formula C11H19N5O B254122 MFCD10082605

MFCD10082605

Cat. No.: B254122
M. Wt: 237.3 g/mol
InChI Key: KUGIUJIBZQQITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on analogous compounds in the MDL series (e.g., boronic acid derivatives or halogenated aromatic compounds), it is inferred to belong to a class of organoboron or halogen-substituted aromatic compounds. Such compounds are frequently utilized in cross-coupling reactions, catalysis, and pharmaceutical synthesis due to their reactivity and stability .

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.3 g/mol

IUPAC Name

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H19N5O/c17-11-14-10(9-13-15-11)12-5-1-2-6-16-7-3-4-8-16/h9H,1-8H2,(H2,12,14,15,17)

InChI Key

KUGIUJIBZQQITF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

Canonical SMILES

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

Origin of Product

United States

Preparation Methods

The synthesis of MFCD10082605 typically involves the construction of the pyrrolidine ring followed by the attachment of the butylamino chain and the formation of the triazinone core. One common synthetic route involves the following steps:

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)

Molecular Formula : C₆H₅BBrClO₂
Molecular Weight : 235.27 g/mol
Key Properties :

  • Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Lipophilicity : Log Po/w (XLOGP3) = 2.15, indicating moderate hydrophobicity.
  • Synthetic Route : Prepared via palladium-catalyzed coupling in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Compound B: 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1, MDL MFCD00003330)

Molecular Formula: C₇H₅BrNO₄ Molecular Weight: 246.02 g/mol Key Properties:

  • Solubility : 0.687 mg/mL (0.00342 mol/L), higher than Compound A due to nitro and carboxylic acid groups .
  • Lipophilicity : Log Po/w (XLOGP3) = 1.98, slightly less hydrophobic than Compound A.
  • Synthetic Route : Synthesized using A-FGO catalyst in THF under reflux, emphasizing green chemistry principles .

Comparative Data Table

Property This compound (Inferred) Compound A Compound B
Molecular Formula (Not Available) C₆H₅BBrClO₂ C₇H₅BrNO₄
Molecular Weight ~200–250 g/mol 235.27 g/mol 246.02 g/mol
Solubility Moderate 0.24 mg/mL 0.687 mg/mL
Log Po/w (XLOGP3) ~2.0 2.15 1.98
Synthetic Catalyst Palladium/Transition Metal Pd(II) dichloride complex A-FGO (heterogeneous)
Reaction Time 1–2 hours 1.33 hours 2 hours

Functional and Application-Based Comparison

Reactivity in Cross-Coupling Reactions

  • Compound A : Boronic acids like Compound A are pivotal in Suzuki-Miyaura couplings for forming carbon-carbon bonds, favored in pharmaceutical synthesis .
  • Compound B : Nitro and carboxylic acid groups make it suitable for electrophilic substitutions or as a precursor in dye and agrochemical manufacturing .
  • This compound : Likely shares reactivity with boronic acids or halogenated aromatics, enabling use in catalysis or polymer chemistry.

Pharmacological Potential

  • Compound B : Lower bioavailability (Bioavailability Score = 0.55) limits therapeutic use but suits industrial applications .

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